6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
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Overview
Description
Quinazoline derivatives are a significant class of compounds in pharmaceutical chemistry due to their diverse biological activities . They are designed and synthesized as DNA intercalators . Triazoloquinazolines, a subclass of quinazoline derivatives, have been studied as intercalative Topo II inhibitors .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can vary based on the specific substitutions made during synthesis . Unfortunately, the specific molecular structure for “6-[(3-methoxyphenyl)methyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one” was not found in the available resources.Chemical Reactions Analysis
Quinazoline derivatives can interact with DNA and inhibit topoisomerase II (Topo II) . The specific chemical reactions involving “this compound” were not found in the available resources.Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary based on their specific structure and substitutions . Unfortunately, the specific physical and chemical properties for “this compound” were not found in the available resources.Properties
IUPAC Name |
6-[(3-methoxyphenyl)methyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-7-18-21-19-16-10-4-5-11-17(16)23(20(25)24(19)22-18)13-14-8-6-9-15(12-14)26-2/h4-6,8-12H,3,7,13H2,1-2H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRABCTXVQTQPN-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N4O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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